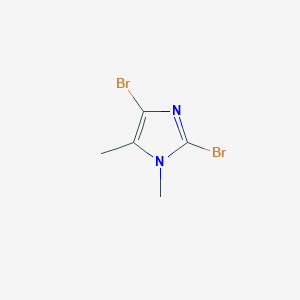

2,4-Dibromo-1,5-dimethyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

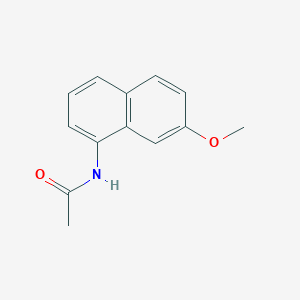

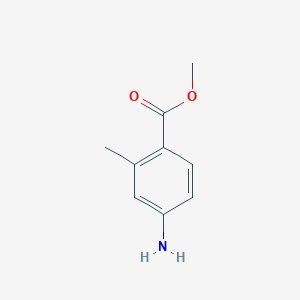

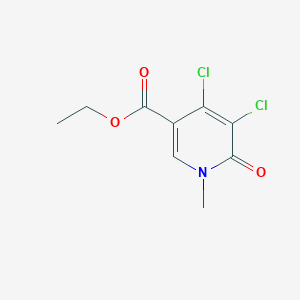

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is a chemical compound with the molecular formula C5H6Br2N2 . It is used in proteomics research .

Synthesis Analysis

The synthesis of imidazoles, including “2,4-Dibromo-1,5-dimethyl-1H-imidazole”, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

The molecular structure of “2,4-Dibromo-1,5-dimethyl-1H-imidazole” is represented by the InChI code1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 . Chemical Reactions Analysis

Imidazoles, including “2,4-Dibromo-1,5-dimethyl-1H-imidazole”, can undergo various chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4-disubstituted imidazoles in good yields .Physical And Chemical Properties Analysis

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is a powder that is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 253.92 .Applications De Recherche Scientifique

Zeolite Imidazolate Frameworks (ZIFs) and Nanofiber Synthesis

Zeolite imidazolate frameworks (ZIFs), which include imidazole linkers and metal ions, have been significantly used in various scientific applications due to their exceptional properties. Recent developments in synthesizing ZIF materials, especially through electrospinning (ES), have led to the creation of one-dimensional (1-D) fibrous materials. These materials exhibit unique physicochemical properties and have been explored for their potential in various applications, marking a new direction in research. The integration of transition-metal-based ZIF materials into 1-D fibrous materials presents an innovative area for further exploration (S. S. Sankar et al., 2019).

Imidazo[1,2-b]pyridazine Derivatives in Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a derivative of imidazole, has been recognized for its potential in medicinal chemistry. This scaffold has facilitated the development of various bioactive molecules, including kinase inhibitors like ponatinib. The exploration of new derivatives containing imidazo[1,2-b]pyridazine has intensified, aiming at therapeutic applications across a spectrum of diseases. This extensive review highlights the scaffold's significance in developing pharmacokinetics profiles and efficiency, offering insights into structure-activity relationships (SAR) (Amanda Garrido et al., 2021).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Imidazo[2,1-b]thiazole derivatives are among the most versatile and promising compounds in medicinal chemistry. Research spanning from 2000 to 2018 has unveiled their extensive pharmacological activities, making them a part of numerous therapeutic agents. This review provides a comprehensive overview of the derivatives' pharmacological activities and their development, underlining the potential for creating clinically viable candidates (M. Shareef et al., 2019).

Synthesis and Transformation of 4-Phosphorylated 1,3-Azoles

The synthesis and chemical/biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, have been extensively studied. This review discusses various synthesis methods of 4-phosphorylated imidazole derivatives and their applications. The chemical properties explored include reactions involving the azole ring and the phosphorus residue, with significant interest in reactions leading to phosphorylated peptidomimetics due to their insectoacaricidal, anti-blastic, and other types of activity (E. Abdurakhmanova et al., 2018).

Imidazole Derivatives as Potential Therapeutic Agents

Imidazole derivatives have garnered significant attention due to their diverse and significant pharmacological activities. This paper discusses the synthetic aspects and biological activity profiles of imidazole derivatives reported from 2000 to 2015. It is found that these derivatives exhibit a broad spectrum of anti-infective potential, making the imidazole nucleus a key player in developing new therapeutic agents (Archana Sharma et al., 2016).

Safety And Hazards

“2,4-Dibromo-1,5-dimethyl-1H-imidazole” is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Relevant Papers The relevant papers for “2,4-Dibromo-1,5-dimethyl-1H-imidazole” can be found at Sigma-Aldrich .

Propriétés

IUPAC Name |

2,4-dibromo-1,5-dimethylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOXPLOMFHDMMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428395 |

Source

|

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

CAS RN |

850429-57-1 |

Source

|

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)

![((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B1312923.png)